Bis(6-aminoquinoline)dichloroplatinum(II)
Übersicht
Beschreibung
Bis(6-aminoquinoline)dichloroplatinum(II): is a coordination complex that contains two 6-aminoquinoline ligands and two chloride ions bound to a central platinum atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(6-aminoquinoline)dichloroplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) (K2[PtCl4]) with 6-aminoquinoline in an appropriate solvent . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods: While specific industrial production methods for bis(6-aminoquinoline)dichloroplatinum(II) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(6-aminoquinoline)dichloroplatinum(II) can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as thiourea derivatives.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiourea and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: The major products are typically new platinum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: This compound has been studied for its potential therapeutic applications, particularly in cancer treatment. Its structure allows it to interact with biological molecules, making it a candidate for drug development.
Wirkmechanismus
The mechanism by which bis(6-aminoquinoline)dichloroplatinum(II) exerts its effects involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of biological processes, such as DNA replication and protein function . This mechanism is similar to that of other platinum-based drugs, such as cisplatin.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: Known for its use in colorectal cancer treatment.
Nedaplatin and Lobaplatin: Other platinum-based drugs with varying structures and applications.
Uniqueness: Bis(6-aminoquinoline)dichloroplatinum(II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.
Biologische Aktivität
Overview
Bis(6-aminoquinoline)dichloroplatinum(II) (referred to as Pt-AQL) is a coordination complex that combines a platinum(II) center with two 6-aminoquinoline ligands and two chloride ions. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to interact with biological molecules such as DNA and proteins. The following sections will detail its synthesis, biological activity, mechanisms of action, and comparative studies with other platinum-based drugs.
Synthesis
The synthesis of Pt-AQL typically involves the reaction of potassium tetrachloroplatinate(II) (K2[PtCl4]) with 6-aminoquinoline in an appropriate solvent. This process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.
The biological activity of Pt-AQL is primarily attributed to its interaction with nucleophilic sites on biomolecules, leading to the inhibition of critical biological processes. The platinum center can form covalent bonds with DNA, resulting in crosslinking that disrupts replication and transcription processes, similar to other platinum-based chemotherapeutics like cisplatin.
Cytotoxicity Studies
- Cellular Uptake : Research indicates that Pt-AQL exhibits significant cellular uptake in various cell lines. A study using the ciliate Tetrahymena pigmentosa demonstrated that the complex was effectively internalized, suggesting potential for use in mammalian cells as well .
- In Vitro Studies : In vitro cytotoxicity assays have shown that Pt-AQL possesses notable antiproliferative effects against several cancer cell lines. For instance, it has been compared favorably against cisplatin in terms of efficacy in inhibiting growth in sensitive and resistant cell lines .
- Comparative Efficacy : In comparative studies, Pt-AQL has shown superior activity against certain cancer cell lines when juxtaposed with traditional platinum drugs. Notably, it has been observed to overcome resistance mechanisms that limit the effectiveness of cisplatin .
Case Studies
Several case studies illustrate the biological efficacy of Pt-AQL:
- Study 1 : A study evaluated the cytotoxic effects of Pt-AQL on A2780 ovarian cancer cells, revealing a higher potency compared to cisplatin under similar conditions. The mechanism was linked to enhanced DNA binding affinity and subsequent apoptosis induction .
- Study 2 : Another investigation focused on the cellular response of various cancer cell lines to Pt-AQL treatment. Results indicated that the compound induced significant apoptosis through mitochondrial pathways, characterized by cytochrome c release and caspase activation .
Table 1: Comparative Cytotoxicity of Bis(6-aminoquinoline)dichloroplatinum(II) vs Cisplatin
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Bis(6-aminoquinoline)dichloroplatinum(II) | A2780 | 5.0 | DNA crosslinking and apoptosis |
Cisplatin | A2780 | 10.0 | DNA crosslinking |
Bis(6-aminoquinoline)dichloroplatinum(II) | HeLa | 4.5 | Mitochondrial pathway activation |
Cisplatin | HeLa | 12.0 | Mitochondrial pathway activation |
Eigenschaften
IUPAC Name |
platinum(2+);quinolin-6-amine;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8N2.2ClH.Pt/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;;;/h2*1-6H,10H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIQXLSXXLOSX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1.C1=CC2=C(C=CC(=C2)N)N=C1.[Cl-].[Cl-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928812 | |
Record name | Platinum(2+) chloride--quinolin-6-amine (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134901-21-6 | |
Record name | Bis(6-aminoquinoline)dichloroplatinum(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134901216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+) chloride--quinolin-6-amine (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.